molecular formula C14H16N2O4S B2594387 N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1421498-60-3

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2594387
CAS No.: 1421498-60-3
M. Wt: 308.35
InChI Key: ZOVWOFDOFBWYSM-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is an organic compound that contains both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes a hydroxyl group and an ethanediamide linkage, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with 3-hydroxypropylamine to form an intermediate. This intermediate is then reacted with thiophen-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are typically applied to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under mild conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohol derivatives.

Scientific Research Applications

N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound’s furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl group may also form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(furan-2-yl)propyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
  • N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)ethyl]ethanediamide
  • N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]propanediamide

Uniqueness

N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-11(12-4-1-7-20-12)5-6-15-13(18)14(19)16-9-10-3-2-8-21-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVWOFDOFBWYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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